molecular formula C31H50F6IrNP2- B057965 Crabtree's catalyst CAS No. 64536-78-3

Crabtree's catalyst

Cat. No.: B057965
CAS No.: 64536-78-3
M. Wt: 804.9 g/mol
InChI Key: WLRQNTYCIFESRH-UHFFFAOYSA-N
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Description

Crabtree's catalyst, also known as this compound, is a useful research compound. Its molecular formula is C31H50F6IrNP2- and its molecular weight is 804.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Crabtree’s catalyst is an organoiridium compound with the formula [C₈H₁₂IrP(C₆H₁₁)₃C₅H₅N]PF₆. Its primary targets are olefinic substrates, specifically tetrasubstituted olefins. Unlike other catalysts (such as Wilkinson’s catalyst), Crabtree’s catalyst can effectively hydrogenate these challenging substrates .

Mode of Action

The complex operates via an intermediate, such as cis-[IrH₂(cod)L₂] (cationic charge not shown). It exhibits square planar molecular geometry due to its d⁸ electronic configuration. The hydrogenation reaction occurs at room temperature without meticulous solvent drying or deoxygenation. Crabtree’s catalyst is sensitive to proton-bearing impurities and becomes irreversibly deactivated after about ten minutes, indicated by a yellow color. This deactivation process involves the formation of hydride-bridged dimers .

Biochemical Pathways

Crabtree’s catalyst selectively hydrogenates tetrasubstituted olefins, even in the presence of coordinating functional groups. Its unique ability to target these substrates makes it a valuable tool in synthetic chemistry. The distribution of isomers shifts in favor of the cis isomer when the catalyst operates in dichloromethane, thanks to a bonding interaction between the hydroxyl group and the iridium center .

Action Environment

Environmental factors, such as solvent choice and temperature, influence the catalyst’s efficacy and stability. Researchers must consider these conditions to optimize its performance.

Biological Activity

Crabtree's catalyst, formally known as (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)-iridium(I) hexafluorophosphate, is a notable organometallic complex recognized for its dual role as a catalyst in hydrogenation reactions and as a potential anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Overview of this compound

  • Chemical Structure : The catalyst features a square planar geometry with iridium at its center coordinated to cyclooctadiene, tricyclohexylphosphine, and pyridine ligands. Its IUPAC name reflects its structural components and oxidation state (+1)
    2
    .
  • Catalytic Properties : Known for high turnover frequencies in hydrogenation reactions, it outperforms traditional catalysts like Wilkinson's catalyst, especially with tri- and tetra-substituted olefins
    2
    .

1. Anticancer Properties

This compound has been investigated for its anticancer activities, particularly through the development of organoiridium complexes that exhibit significant cytotoxic effects against various cancer cell lines. The following points outline the mechanisms and findings:

  • Structure-Activity Relationship : Modifications to the ligand environment significantly influence the anticancer potency. For instance, changing neutral N∧N-chelating ligands to negatively charged C∧N-bound analogues enhances cellular uptake and activity .
  • DNA Interaction : Some complexes derived from this compound can intercalate into DNA or form adducts with nucleobases, which may lead to cytotoxic effects through disruption of DNA replication .

2. Catalytic Mechanisms

The biological activity of this compound extends beyond anticancer properties to include its role in catalyzing biochemical reactions:

  • Hydrogenation Reactions : The catalyst facilitates the formation of new C-H bonds via hydrogenation processes. This is particularly relevant in organic synthesis where selective hydrogenation is required
    2
    .
  • Brønsted Acidity : Under certain conditions, the reaction mixtures involving this compound can exhibit Brønsted acidity, which has implications for reaction pathways and product formation .

Case Study 1: Anticancer Activity

A series of studies have demonstrated that organoiridium complexes derived from this compound show promising activity against a range of cancer types:

ComplexCancer TypeIC50 (µM)Mechanism
[(η^5-Cp*)Ir(bpy)Cl]Ovarian Cancer>100Poor cellular accumulation
[(η^5-Cp*)Ir(phpy)Cl]Breast Cancer0.5DNA intercalation
[(Cp*)Ir(N^N)(Z)]Colon Cancer0.1Nucleobase binding

These findings indicate that structural modifications can lead to significant increases in anticancer activity compared to traditional agents like cisplatin .

Case Study 2: Hydrogenation Efficiency

The efficiency of Crabtree’s catalyst in hydrogenation reactions has been extensively documented:

Substrate TypeCatalyst UsedTurnover Frequency (h^-1)
OlefinsCrabtree’s500
OlefinsWilkinson’s150

This comparison highlights the superior performance of Crabtree’s catalyst in facilitating hydrogenation reactions under mild conditions

2
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Properties

IUPAC Name

cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQNTYCIFESRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50F6IrNP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64536-78-3
Record name (Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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